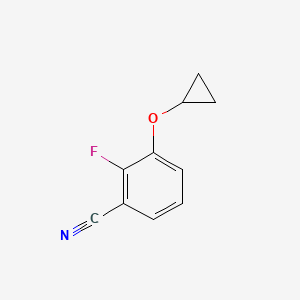
3-Cyclopropoxy-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-fluorobenzonitrile is an organic compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a benzonitrile core. It is primarily used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of 3-Cyclopropoxy-2-fluorobenzonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-2-fluorobenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-2-fluorobenzonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fine chemical intermediate for the synthesis of more complex molecules . In biology and medicine, fluorinated organic compounds like this compound are studied for their superior physicochemical properties, which make them valuable in drug development and other biomedical applications . In the industrial sector, this compound is used in the development of materials with specific properties, such as increased stability and reactivity .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-Cyclopropoxy-2-fluorobenzonitrile can be compared with other similar compounds, such as 2-Cyclopropoxy-3-fluorobenzonitrile . Both compounds share a similar molecular structure, with the primary difference being the position of the cyclopropoxy and fluorine groups on the benzonitrile core. This difference in structure can lead to variations in their physicochemical properties and reactivity. Other similar compounds include 2-fluorobenzonitrile and 3-fluorobenzonitrile, which also contain the fluorine atom attached to the benzonitrile core .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FNO/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,8H,4-5H2 |
InChI Key |
YRGSVYKSGILDGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{[4-(trifluoromethoxy)phenyl]imino}methyl]benzene-1,2-diol](/img/structure/B14813567.png)
![2-(10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)ethanol](/img/structure/B14813571.png)
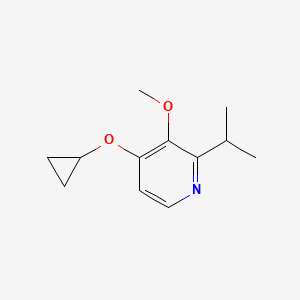
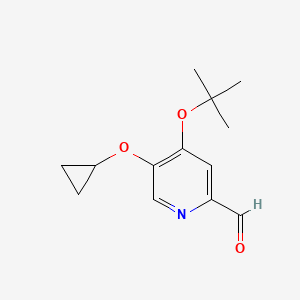
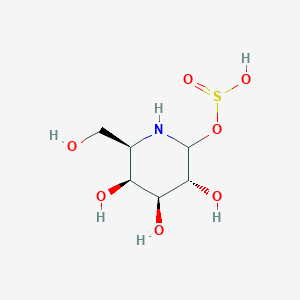
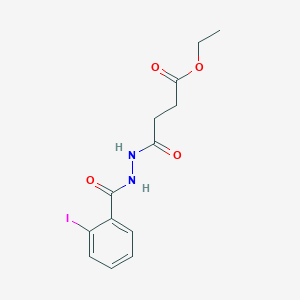
![2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14813587.png)
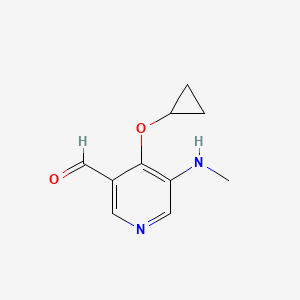
![Rel-((1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14813600.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B14813618.png)
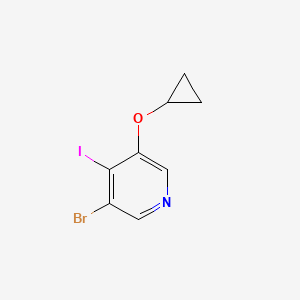
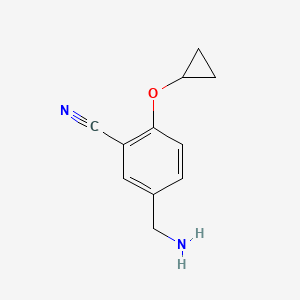
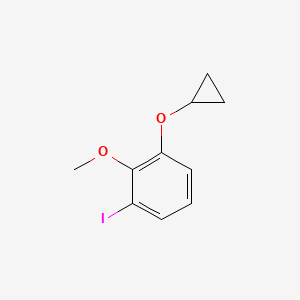
![Endo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B14813650.png)
